3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
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Overview
Description
Preparation Methods
The synthesis of PF-06747711 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-b]pyridine structure. The synthetic route typically includes:
Formation of the pyrrolo[2,3-b]pyridine core: This involves cyclization reactions using appropriate starting materials.
Functionalization: Introduction of the cyano group, trifluoromethyl group, and other substituents through various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution.
Final coupling: The final step involves coupling the functionalized pyrrolo[2,3-b]pyridine with benzamide derivatives under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
PF-06747711 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution Reactions: Common reagents include halogenating agents and nucleophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PF-06747711 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the modulation of RORC2 and its effects on gene expression.
Biology: Investigated for its role in regulating immune responses, particularly in the context of autoimmune diseases.
Medicine: Explored as a potential therapeutic agent for treating psoriasis and other inflammatory conditions.
Industry: Utilized in the development of new drugs targeting nuclear hormone receptors
Mechanism of Action
PF-06747711 exerts its effects by targeting the retinoic acid receptor-related orphan receptor C2 (RORC2). It acts as an inverse agonist, binding to the receptor and inhibiting its activity. This modulation leads to changes in gene expression, particularly in pathways involved in inflammation and immune responses . The compound effectively reduces the production of interleukin-17 (IL-17) by human Th17 cells, which is a key cytokine in the pathogenesis of psoriasis .
Comparison with Similar Compounds
PF-06747711 is unique in its high potency and selectivity for RORC2. Similar compounds include:
PF-06465469: Another RORC2 modulator with similar biological activity.
PF-05085727: A compound with a different chemical structure but targeting the same receptor.
PF-04880594: Known for its role in modulating nuclear hormone receptors.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3N5O2/c1-15(2)25(36)34-9-7-17(8-10-34)19-14-33(3)23-21(19)22(26(27,28)29)20(13-31-23)32-24(35)18-6-4-5-16(11-18)12-30/h4-6,11,13-15,17H,7-10H2,1-3H3,(H,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHPJIJLDNUDGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C2=CN(C3=NC=C(C(=C23)C(F)(F)F)NC(=O)C4=CC=CC(=C4)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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